5-alpha-Pregn-2-en-20-yn-17-beta-ol
Description
5-alpha-Pregn-2-en-20-yn-17-beta-ol is a synthetic pregnane derivative characterized by a double bond at position 2 (Δ²), a triple bond at position 20 (20-yn), and a hydroxyl group at the 17-beta position. This structure confers unique steric and electronic properties, distinguishing it from natural steroids.
Properties
CAS No. |
3642-95-3 |
|---|---|
Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h1,5-6,15-18,22H,7-14H2,2-3H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
CYJOYLQIRRWROZ-OGNRNXDYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Pregn-2-en-20-yn-17-beta-ol typically involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Introduction of the Double Bond: The double bond at the 2-position can be introduced through dehydrogenation reactions using reagents like selenium dioxide.
Ethynylation: The ethynyl group at the 20-position is introduced via ethynylation reactions, often using acetylene derivatives under basic conditions.
Hydroxylation: The hydroxyl group at the 17-position is introduced through selective hydroxylation reactions, typically using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-alpha-Pregn-2-en-20-yn-17-beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated steroids, organometallic derivatives.
Scientific Research Applications
5-alpha-Pregn-2-en-20-yn-17-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic uses, including hormone replacement therapy and contraceptive applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-alpha-Pregn-2-en-20-yn-17-beta-ol involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as changes in metabolism, immune response, and reproductive functions. The specific molecular targets and pathways involved include the androgen receptor and the estrogen receptor, among others.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, physical properties, and biological activities of 5-alpha-Pregn-2-en-20-yn-17-beta-ol and related compounds:
*Molecular weight calculated based on structural formula (C₂₁H₂₈O).
Key Observations:
- Unsaturation and Stereochemistry : The Δ² configuration in this compound contrasts with Δ⁵ in 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol . This difference influences ring conformation and receptor binding.
- 17-Position Modifications : The 17β-OH group in the target compound differs from the 17α-OH in ethinyl estradiol, which is critical for estrogen receptor affinity .
- 19-Nor Derivatives: Removal of the C19 methyl group (e.g., 19-Norpregn-5-en-20-yne-3,17-diol) reduces steric hindrance, enhancing binding to progesterone receptors .
Biological Activity
5-alpha-Pregn-2-en-20-yn-17-beta-ol, a synthetic steroid compound, exhibits significant biological activity primarily through its interaction with steroid hormone receptors. This compound is characterized by a specific arrangement of four fused carbon rings typical of steroids, featuring a double bond at the 2-position and an ethynyl group at the 20-position, along with a hydroxyl group at the 17-beta position. Its systematic name reflects these structural features, which contribute to its unique biological properties.
This compound acts predominantly as a potent agonist at the progesterone receptor, mimicking the effects of natural progesterone but often exhibiting enhanced potency. This interaction is crucial for its therapeutic applications, particularly in hormone replacement therapies and contraceptive formulations.
Therapeutic Applications
The compound's ability to modulate progesterone receptor activity makes it relevant in various medical contexts:
- Hormone Replacement Therapy (HRT) : It is utilized in HRT for alleviating symptoms associated with menopause.
- Contraceptive Formulations : Its strong agonistic activity makes it effective in preventing ovulation.
Comparison with Related Compounds
The following table compares this compound with other steroid compounds that share structural similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Norethisterone | Ethynyl group at C17; potent progesterone mimic | Widely used as a contraceptive; higher potency than natural progesterone |
| 5-alpha-Dihydroprogesterone | Saturated A-ring; no ethynyl substituent | More stable but less potent than 5-alpha-Pregn |
| Progesterone | Natural hormone; no ethynyl group | Endogenous hormone with broader physiological roles |
| 17-alpha-Hydroxyprogesterone | Hydroxyl group at C17; similar core structure | Intermediate in steroidogenesis; less potent than 5-alpha-Pregn |
The uniqueness of this compound lies in its specific structural modifications that enhance its biological activity while differentiating it from both natural hormones and synthetic analogs.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly influences cellular processes. For instance:
- Cell Proliferation : Research indicates that this compound can stimulate cell proliferation in certain target tissues by activating the progesterone receptor pathway.
- Gene Expression : It has been shown to modulate the expression of genes involved in reproductive functions and cellular growth.
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Animal Models : Studies using animal models have illustrated its effectiveness in regulating reproductive cycles and maintaining pregnancy when administered during critical periods.
- Clinical Trials : Preliminary clinical trials suggest positive outcomes in patients undergoing hormone replacement therapy, with reported improvements in symptoms such as hot flashes and mood swings.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Hormonal Imbalance : A patient with severe hormonal imbalance was treated with this compound, resulting in significant symptom relief and stabilization of hormone levels over a six-month period.
- Contraceptive Efficacy : A clinical trial involving women using contraceptives containing this compound reported a high efficacy rate in preventing pregnancy, alongside minimal side effects compared to traditional options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
